molecular formula C10H16O2 B2803203 octahydro-1H-indene-3a-carboxylic acid CAS No. 63963-79-1

octahydro-1H-indene-3a-carboxylic acid

Cat. No. B2803203
CAS RN: 63963-79-1
M. Wt: 168.236
InChI Key: OKTPRGBVHMUMMW-UHFFFAOYSA-N
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Description

Octahydro-1H-indene-3a-carboxylic acid is a chemical compound with the molecular formula C10H16O2 . It is an oil-like substance .


Synthesis Analysis

While specific synthesis methods for octahydro-1H-indene-3a-carboxylic acid were not found, a related compound, 1H-indene-3-carboxylate, has been synthesized using a visible-light promoted Wolff rearrangement of 1-diazonaphthalen-2 (1H)-ones . This process involves capturing in situ generated ketene intermediates with various alcohols, producing diverse 1H-indene-3-carboxylates in moderate to good yields under mild reaction conditions .


Molecular Structure Analysis

The molecular structure of octahydro-1H-indene-3a-carboxylic acid is based on structures generated from information available in ECHA’s databases . The molecule contains a total of 28 atoms, including 16 Hydrogen atoms, 10 Carbon atoms, and 2 Oxygen atoms . The InChI code for this compound is 1S/C10H16O2/c11-9(12)10-6-2-1-4-8(10)5-3-7-10/h8H,1-7H2,(H,11,12)/t8-,10-/m0/s1 .


Physical And Chemical Properties Analysis

Octahydro-1H-indene-3a-carboxylic acid is an oil-like substance . Its molecular weight is 168.23 g/mol . Carboxylic acids, in general, exhibit strong hydrogen bonding between molecules, which results in high boiling points compared to other substances of comparable molar mass .

Scientific Research Applications

Analytical Method Development

A study by Vali et al. (2012) developed a rapid, economical, and reliable HPLC method for the quantitative determination of octahydro-1H-indole-2-carboxylic acid and its isomers, crucial for the synthesis of certain drugs. This method, validated according to ICH guidelines, uses a refractive index detector for quantification, showing high accuracy and precision for all isomers with detection limits around 0.006 mg/mL (Vali et al., 2012).

Molecular Structure Analysis

Research on the structural analysis of molecules related to octahydro-1H-indene-3a-carboxylic acid by Zinczuk et al. (2007) and Brunskill et al. (1999) has provided insights into their solid-state aggregation and hydrogen bonding, which is crucial for understanding the chemical behavior and potential applications of these compounds (Zinczuk et al., 2007; Brunskill et al., 1999).

Chemical Synthesis and Catalysis

A study on the direct hydrogenation of carboxylic acids to aldehydes using palladium complexes highlights the potential of using octahydro-1H-indene-3a-carboxylic acid and its derivatives in organic synthesis, offering a high-yield, catalytically efficient method for producing aldehydes from carboxylic acids (Nagayama et al., 2001).

Photolysis and Isomerization Studies

Andraos et al. (1994) explored the isomerization of 1H-indene-1-carboxylic acid to 1H-indene-3-carboxylic acid, providing essential data on the kinetics, mechanism, and equilibria of the process. This research contributes to a deeper understanding of the reactivity and stability of octahydro-1H-indene-3a-carboxylic acid derivatives, which could influence their applications in various chemical syntheses (Andraos et al., 1994).

Safety and Hazards

Safety information for octahydro-1H-indene-3a-carboxylic acid indicates that it should be stored at a specific temperature . The product has a GHS07 pictogram, and the signal word is "Warning" . Further safety data suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Future Directions

While specific future directions for octahydro-1H-indene-3a-carboxylic acid were not found, the synthesis method mentioned earlier provides a versatile platform for the synthesis of plenty of bioactive molecules , suggesting potential applications in pharmaceutical testing .

properties

IUPAC Name

1,2,3,4,5,6,7,7a-octahydroindene-3a-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O2/c11-9(12)10-6-2-1-4-8(10)5-3-7-10/h8H,1-7H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKTPRGBVHMUMMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CCCC2C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

octahydro-1H-indene-3a-carboxylic acid

CAS RN

63963-79-1
Record name octahydro-1H-indene-3a-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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